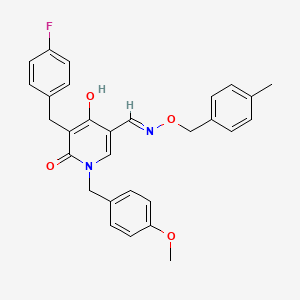

5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring which is a basic aromatic heterocycle, similar to benzene but with a nitrogen atom replacing one of the carbon atoms. The molecule also contains a fluorobenzyl group, a methoxybenzyl group, and an oxime group. The presence of these groups can significantly affect the properties and reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine ring would likely make the molecule relatively flat in that region. The different functional groups attached to the ring would likely be arranged in a way that minimizes steric hindrance .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions . The oxime group could potentially be reduced to an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar oxime group and the aromatic ring might make the compound somewhat soluble in polar solvents .Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been involved in the synthesis of intermediates for HIV-1 integrase inhibitors, demonstrating the importance in antiviral research. Boros et al. (2007) describe a scalable synthesis process for a related compound, highlighting its role in producing potential therapeutic agents (Boros et al., 2007).

- Duan-zhi (2005) reports the synthesis of a chemically similar compound, indicating the compound's relevance in developing new chemical entities (Y. Duan-zhi, 2005).

Pharmacological Research

- Monteagudo et al. (2007) utilized a fluorinated analogue in studies related to the metabolism and disposition of HIV integrase inhibitors, showcasing its use in drug metabolism research (Monteagudo et al., 2007).

- Bekircan et al. (2008) synthesized derivatives for anticancer evaluation, suggesting the compound's utility in cancer research (Bekircan et al., 2008).

Molecular and Spectroscopic Analysis

- Beytur and Avinca (2021) conducted a study involving a structurally similar compound for molecular, electronic, and spectroscopic analysis, indicating its application in molecular characterization (Beytur & Avinca, 2021).

Future Directions

properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-[(E)-(4-methylphenyl)methoxyiminomethyl]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27FN2O4/c1-20-3-5-23(6-4-20)19-36-31-16-24-18-32(17-22-9-13-26(35-2)14-10-22)29(34)27(28(24)33)15-21-7-11-25(30)12-8-21/h3-14,16,18,33H,15,17,19H2,1-2H3/b31-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCVPEPFYJCFRR-WCMJOSRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON=CC2=CN(C(=O)C(=C2O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CO/N=C/C2=CN(C(=O)C(=C2O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![CC(C)(C)OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1](/img/structure/B2378921.png)

![3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2378924.png)

![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2378925.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2378930.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2378931.png)

![4-(3-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378932.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2378934.png)

![2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2378940.png)